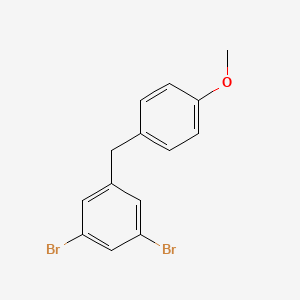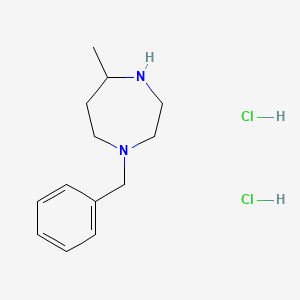
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide: is a chemical compound that belongs to the class of pyrethroid metabolites. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its role in the metabolism of pyrethroid insecticides and is often studied in the context of environmental and biological monitoring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the conversion of lactones to the corresponding carboxylic acids or esters. One common method involves treating a lactone with a metal such as zinc, magnesium, or sodium in a solvent like acetic acid, alcohols, or ethers. This process simultaneously opens the lactone ring and eliminates one halogen atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
化学反应分析
Types of Reactions: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, this compound is used as a reference standard for the analysis of pyrethroid metabolites. It is also employed in studies related to the synthesis and degradation of pyrethroid insecticides .
Biology: In biological research, cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is studied for its role in the metabolism of pyrethroids in living organisms. It is used to understand the detoxification pathways and the impact of pyrethroids on human health and the environment .
Medicine: While not directly used as a therapeutic agent, this compound is important in toxicological studies to assess the exposure and effects of pyrethroid insecticides on human health .
Industry: In the industrial sector, this compound is used in the quality control and formulation of pyrethroid-based insecticides. It helps in ensuring the efficacy and safety of these products .
作用机制
The mechanism of action of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide involves its role as a metabolite in the degradation of pyrethroid insecticides. Pyrethroids act on the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death. This compound is formed during the metabolic breakdown of pyrethroids, primarily through hydrolysis and oxidation reactions .
相似化合物的比较
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxamide
- 3-Phenoxybenzoic acid
- 4-Fluoro-3-phenoxybenzoic acid
Comparison: cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific configuration and the presence of dichlorovinyl groups. This configuration affects its reactivity and the types of metabolites it forms. Compared to its trans isomer, the cis form has different physical and chemical properties, which can influence its biological activity and environmental persistence .
属性
分子式 |
C8H11Cl2NO |
|---|---|
分子量 |
208.08 g/mol |
IUPAC 名称 |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H11Cl2NO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H2,11,12)/t4-,6-/m1/s1 |
InChI 键 |
LGLPSKCJXYYLMZ-INEUFUBQSA-N |
手性 SMILES |
CC1([C@@H]([C@@H]1C(=O)N)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)N)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)
![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)




![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)

